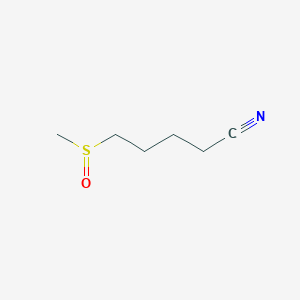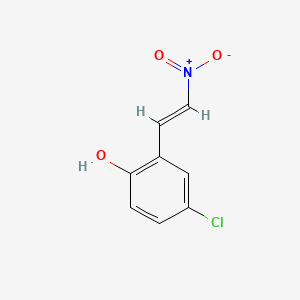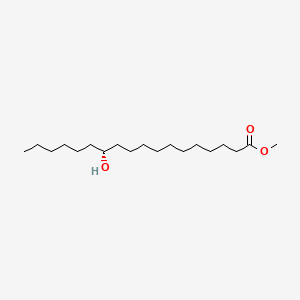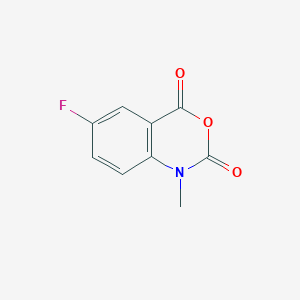
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Übersicht
Beschreibung
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-FMDB, is a chemical compound that belongs to the class of benzoxazine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic activity by inducing DNA damage and inhibiting DNA repair mechanisms. In addition, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. However, the biochemical and physiological effects of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione on normal cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its high yield and purity, its potential as an anticancer agent, and its potential as a building block for the synthesis of novel materials. However, the limitations of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its potential toxicity and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as a building block for the synthesis of novel materials with unique properties. In addition, the potential of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as an anticancer agent could be further explored by conducting preclinical and clinical studies. Finally, the toxicity and pharmacokinetics of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione need to be studied in more detail to determine its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In material science, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been studied for its potential as a building block for the synthesis of novel materials. Several studies have reported the synthesis of polymers and copolymers using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as a monomer. These materials have been shown to have unique properties, such as high thermal stability, good mechanical properties, and excellent solubility.
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAOHOECMTGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507721 | |
| Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
CAS RN |
61352-46-3 | |
| Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



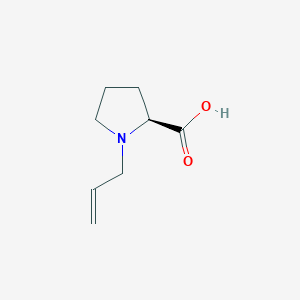
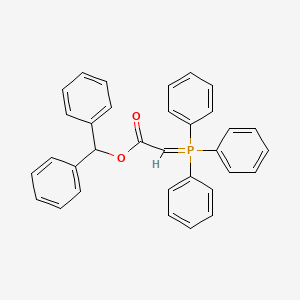

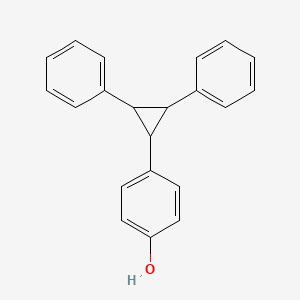
![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)

![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)
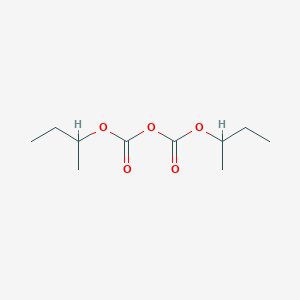
![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-](/img/structure/B3054557.png)
